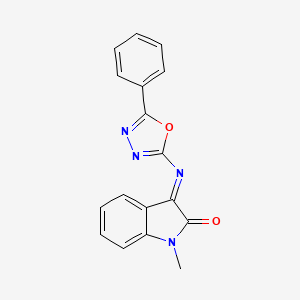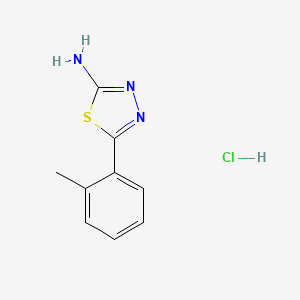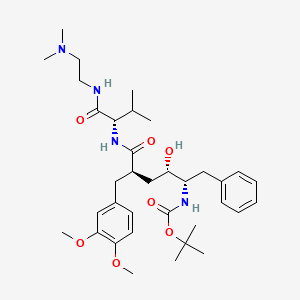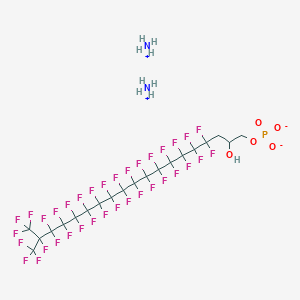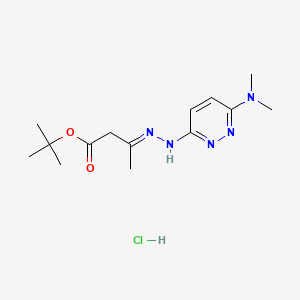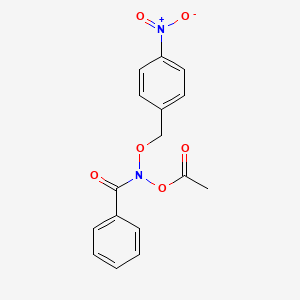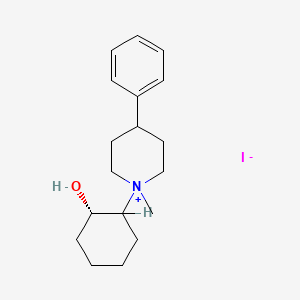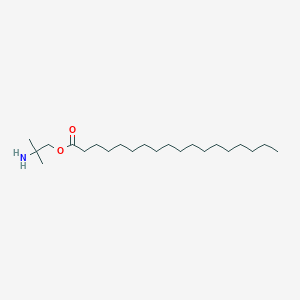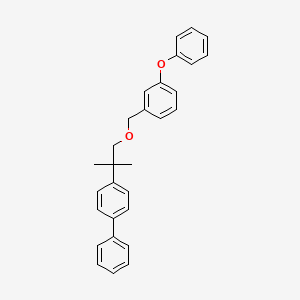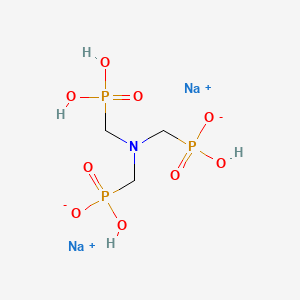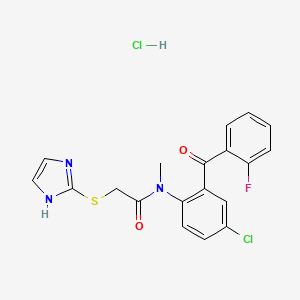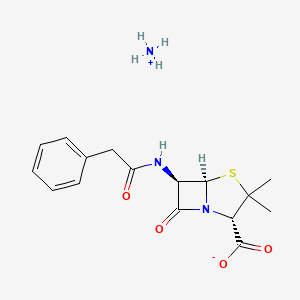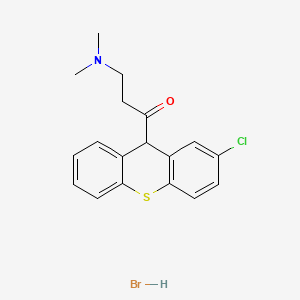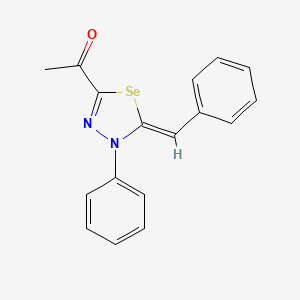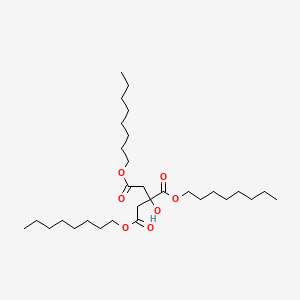
Tricaprylyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricaprylyl citrate: is an organic compound that belongs to the family of citric acid esters. It is a triester formed by the esterification of citric acid with caprylic acid (octanoic acid). This compound is commonly used in various industries, including cosmetics, personal care products, and as a plasticizer in polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricaprylyl citrate is synthesized through the esterification reaction between citric acid and caprylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where citric acid and caprylic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tricaprylyl citrate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield citric acid and caprylic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: In the presence of suitable nucleophiles, this compound can undergo substitution reactions, replacing one or more of its ester groups.
Major Products Formed:
Hydrolysis: Citric acid and caprylic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted citric acid esters.
Scientific Research Applications
Chemistry: Tricaprylyl citrate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also used as a solvent and dispersing agent in various chemical formulations .
Biology: In biological research, this compound is used as an emollient and conditioning agent in personal care products. It helps in improving the texture and feel of cosmetic formulations .
Medicine: this compound has been studied for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs .
Industry: In the industrial sector, this compound is used as a plasticizer in the manufacturing of flexible plastics, such as PVC. It is also used as a lubricant and stabilizer in various industrial applications .
Mechanism of Action
The mechanism of action of tricaprylyl citrate primarily involves its role as a plasticizer and emollient. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In cosmetic formulations, this compound acts as an emollient, forming a protective layer on the skin and enhancing moisture retention .
Comparison with Similar Compounds
- Triethyl citrate
- Tributyl citrate
- Triisostearyl citrate
- Trioctyldodecyl citrate
Comparison: Tricaprylyl citrate is unique due to its specific esterification with caprylic acid, which imparts distinct properties such as enhanced hydrophobicity and compatibility with various formulations. Compared to triethyl citrate and tributyl citrate, this compound offers better emollient properties and is more suitable for use in personal care products .
Properties
CAS No. |
76414-35-2 |
|---|---|
Molecular Formula |
C30H56O7 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
trioctyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H56O7/c1-4-7-10-13-16-19-22-35-27(31)25-30(34,29(33)37-24-21-18-15-12-9-6-3)26-28(32)36-23-20-17-14-11-8-5-2/h34H,4-26H2,1-3H3 |
InChI Key |
APVVRLGIFCYZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


